
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone and its derivatives are synthesized and characterized for various applications in scientific research. These compounds are known for their significant chemical and physical properties, enabling them for use in diverse scientific studies. For example, Govindhan et al. (2017) synthesized a related compound using a click chemistry approach and characterized it using IR, NMR, MS studies, and XRD analysis. This compound showed thermal stability and potential for cytotoxic studies and binding analysis with human serum albumin for pharmacokinetics applications (Govindhan et al., 2017).
Corrosion Inhibition
Derivatives of this compound are also investigated for their corrosion inhibition properties. For instance, Yadav et al. (2016) studied the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid solution. These compounds showed high inhibition efficiency, which increases with the concentration of inhibitors (Yadav et al., 2016).
Optical and Luminescent Properties
The optical and luminescent properties of these compounds are explored for potential applications in material science. Volpi et al. (2017) synthesized a series of derivatives that showed absorption and fluorescence spectra with remarkable Stokes' shift, indicating their utility in developing luminescent materials (Volpi et al., 2017).
Antimicrobial and Antioxidant Activities
These compounds are studied for their antimicrobial and antioxidant activities. Abdel-Wahab et al. (2011) synthesized new thiazole, arylidiene, and coumarin derivatives from a precursor compound and screened them for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Some compounds showed excellent antibacterial activity, and others were identified as potent antioxidant agents (Abdel-Wahab et al., 2011).
DNA Binding and Nuclease Activity
The interaction of these compounds with DNA is another area of interest. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands derived from related compounds and studied their DNA binding propensity and nuclease activity. These studies provide insights into the potential therapeutic applications of these compounds (Kumar et al., 2012).
Propriétés
IUPAC Name |
1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-4-2-3-5-17(16)24-13-18(22)21-9-6-15(7-10-21)12-20-11-8-19-14-20/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXZVHQTXSQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2559591.png)
![1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559593.png)
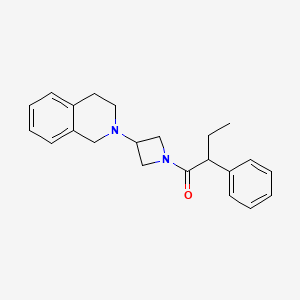
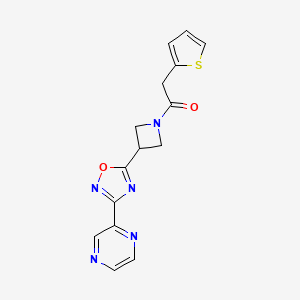
![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)
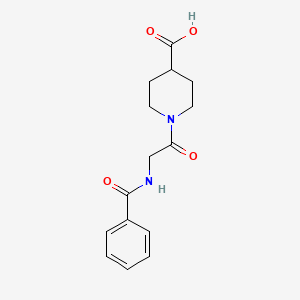
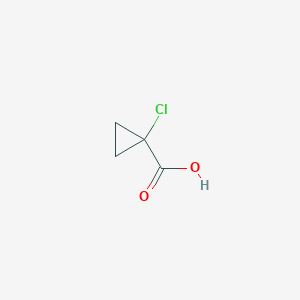
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)
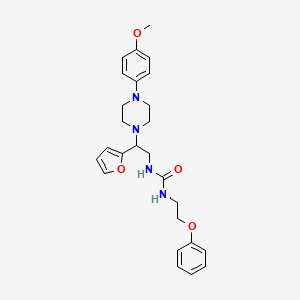
![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)
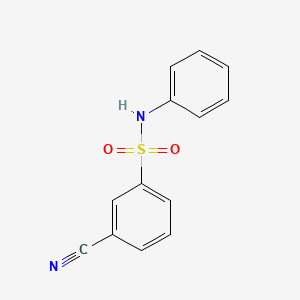
![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)

